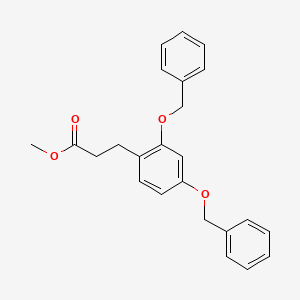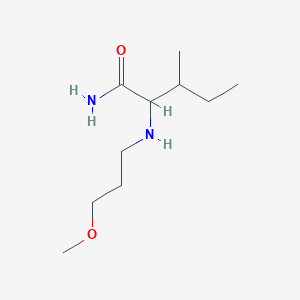![molecular formula C36H34F6IrN6P B14787013 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate is a complex organometallic compound It consists of an iridium(3+) center coordinated with 2-phenylpyridine and a ligand containing 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine The hexafluorophosphate anion serves as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iridium(3+) with 2-phenylpyridine and the ligand 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The hexafluorophosphate anion is introduced through the use of hexafluorophosphoric acid or its salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using iridium salts, 2-phenylpyridine, and the ligand under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, potentially forming higher oxidation state species.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the iridium center.
Substitution: Ligands coordinated to the iridium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium(4+) species, while reduction may produce iridium(2+) complexes. Substitution reactions can result in the formation of new iridium-ligand complexes.
Scientific Research Applications
This compound has several scientific research applications, including:
Catalysis: It can serve as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Materials Science: The compound can be used in the development of advanced materials, such as light-emitting diodes (LEDs) and photovoltaic cells.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of this compound involves the coordination of the iridium center with target molecules. The iridium center can facilitate electron transfer processes, activate small molecules, and promote bond formation or cleavage. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: A ligand commonly used in coordination chemistry with transition metals.
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.
Iridium(3+) Complexes: A class of compounds with diverse applications in catalysis and materials science.
Uniqueness
The uniqueness of 2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate lies in its specific combination of ligands and the iridium center. This combination imparts unique electronic and steric properties, making it suitable for specialized applications in catalysis and materials science.
Properties
Molecular Formula |
C36H34F6IrN6P |
|---|---|
Molecular Weight |
887.9 g/mol |
IUPAC Name |
2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate |
InChI |
InChI=1S/C14H18N4.2C11H8N.F6P.Ir/c1-17(2)11-5-7-15-13(9-11)14-10-12(18(3)4)6-8-16-14;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-7(2,3,4,5)6;/h5-10H,1-4H3;2*1-6,8-9H;;/q;3*-1;+3 |
InChI Key |
ZAIJLOLQIZPHKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C2=NC=CC(=C2)N(C)C.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[Tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one](/img/structure/B14786937.png)
![3-(2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14786946.png)
![6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B14786954.png)
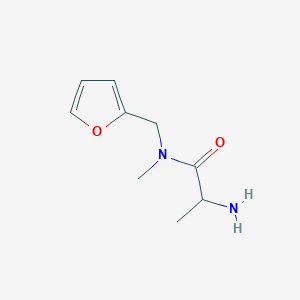
![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)
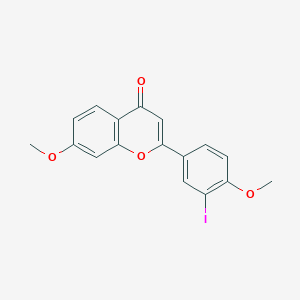

![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)
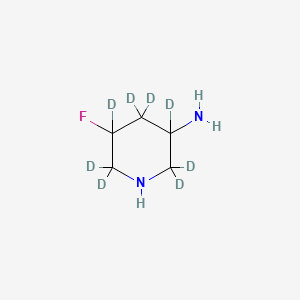
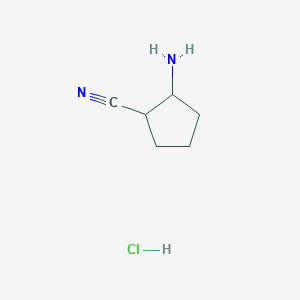
![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)
![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)
